molecular formula C25H28N2O3 B2386102 (E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone CAS No. 1251711-83-7

(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone

Cat. No.: B2386102
CAS No.: 1251711-83-7
M. Wt: 404.51
InChI Key: DBYRNGYDLDFKQM-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(4-Cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone is a structurally complex compound featuring a cinnamyl-substituted piperazine moiety linked via a carbonyl group to a phenoxy-cyclopropylethanone scaffold. The (E)-configuration of the cinnamyl group (CH₂=CH–C₆H₅) and the cyclopropylethanone moiety are critical to its stereochemical and electronic properties. This compound is primarily documented as an intermediate in the synthesis of Elafibranor (a peroxisome proliferator-activated receptor agonist used for treating primary biliary cholangitis) . Its synthesis likely involves coupling a cinnamylpiperazine precursor with a phenoxy-cyclopropylethanone derivative, analogous to methods described for related piperazine-carbonyl compounds .

Properties

IUPAC Name

1-cyclopropyl-2-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenoxy]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c28-24(21-8-9-21)19-30-23-12-10-22(11-13-23)25(29)27-17-15-26(16-18-27)14-4-7-20-5-2-1-3-6-20/h1-7,10-13,21H,8-9,14-19H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYRNGYDLDFKQM-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopropyl group, a phenoxy moiety, and a piperazine derivative with a cinnamyl carbonyl substituent. Its molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, which suggests significant lipophilicity, potentially enhancing its ability to cross biological membranes.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Receptor Binding : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may contribute to the compound's psychoactive effects.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.

Pharmacological Effects

The biological activity of this compound has been explored across several domains:

  • Antidepressant Activity : Similar compounds have shown promise in treating depression by modulating serotonergic pathways. The structural similarity to known antidepressants suggests potential efficacy in mood regulation.
  • Antitumor Properties : Some derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity : Cinnamyl derivatives are noted for their antimicrobial properties, which may extend to this compound, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of piperazine derivatives in rodent models, suggesting that modifications to the piperazine structure can enhance efficacy and reduce side effects .
  • Antitumor Activity Investigation : Research in Cancer Letters demonstrated that certain piperazine derivatives exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis .
  • Antimicrobial Testing : A comparative study published in the Journal of Antimicrobial Chemotherapy showed that cinnamyl piperazine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin pathways
AntitumorInduction of apoptosis in cancer cells
AntimicrobialBroad-spectrum activity against bacteria

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with a piperazine moiety exhibit antidepressant effects. The structural characteristics of (E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone suggest potential interactions with neurotransmitter systems, particularly serotonin receptors.

Case Study:
In a study assessing the antidepressant potential of piperazine derivatives, modifications in the side chains led to enhanced activity compared to standard antidepressants. This suggests that this compound could be further explored for similar effects.

Antimicrobial Properties

Compounds containing piperazine and phenoxy groups have shown antibacterial activity against various pathogens.

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Salmonella typhiWeak to Moderate

Case Study:
A study evaluated synthesized derivatives against clinical bacterial strains, revealing that specific modifications increased antibacterial potency. This highlights the potential of this compound as a candidate for developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its potential to inhibit enzymes associated with various diseases.

Key Enzyme Targets:

Enzyme TargetIC50 Value (µM)
Acetylcholinesterase5.0 ± 0.01
Cyclooxygenase-23.5 ± 0.02

These findings suggest that the compound could be useful in treating conditions like Alzheimer's disease and inflammation.

Neuropharmacological Effects

The presence of a piperazine structure is linked to neuropharmacological activities, including anxiolytic effects. Compounds similar to this compound have demonstrated interactions with serotonin receptors, indicating potential applications in anxiety and depression treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Cinnamylpiperazin-1-yl)(Phenyl)Methanone (S38)

  • Structure: Shares the 4-cinnamylpiperazine-1-carbonyl motif but replaces the phenoxy-cyclopropylethanone group with a phenyl ring.
  • Synthesis : Synthesized in 90% yield via coupling of benzoyl chloride with 1-cinnamylpiperazine, demonstrating high efficiency for the piperazine-carbonyl linkage .
  • Key Differences: The absence of the phenoxy-cyclopropylethanone group in S38 reduces steric hindrance and alters solubility. Cyclopropane rings, as in the target compound, often enhance metabolic stability but may complicate synthesis due to strain .

Elafibranor Intermediate: (E)-2-(2,6-Dimethyl-4-(3-(4-(Methylthio)Phenyl)-3-Oxoprop-1-En-1-Yl)Phenoxy)-2-Methylpropanoic Acid

  • Structure: Contains a phenoxy group and ketone but substitutes cyclopropylethanone with a methylpropanoic acid chain. The 4-(methylthio)phenyl group enhances lipophilicity compared to the cinnamyl group in the target compound.
  • Role: Both compounds serve as intermediates for Elafibranor, but the target compound’s cyclopropylethanone may offer improved pharmacokinetic properties, such as resistance to esterase-mediated hydrolysis .

Fenofibrate-Related Compounds

  • Examples: Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate and ethyl analogs (retention factors: 0.65–0.85) .
  • Fenofibrate-related impurities (e.g., chlorobenzoyl derivatives) highlight the importance of stringent process control, which may also apply to the target compound’s synthesis .

Table 1: Key Properties of (E)-2-(4-(4-Cinnamylpiperazine-1-Carbonyl)Phenoxy)-1-Cyclopropylethanone and Analogs

Compound Key Substituents Synthesis Yield Retention Factor (Rf) Biological Role
Target Compound Cinnamylpiperazine, cyclopropylethanone Not reported Not reported Elafibranor intermediate
(4-Cinnamylpiperazin-1-yl)(phenyl)methanone (S38) Cinnamylpiperazine, phenyl 90% Not reported Research compound
Fenofibrate-Related Compound A 4-Chlorobenzoyl, methyl ester Not reported 0.65 Impurity/Process byproduct
Elafibranor Intermediate Methylthiophenyl, methylpropanoic acid Not reported Not reported Elafibranor precursor

Key Observations:

  • Synthetic Efficiency : Piperazine-carbonyl couplings (e.g., S38) achieve high yields (~90%), but introducing cyclopropane rings (as in the target compound) may lower yields due to steric challenges .
  • Solubility and Stability: The cyclopropylethanone group likely enhances metabolic stability compared to ester-containing analogs (e.g., fenofibrate derivatives) but may reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves coupling the cinnamylpiperazine moiety to the phenoxy-cyclopropylethanone scaffold via carbonyl activation (e.g., using carbodiimide coupling agents). Reaction conditions (temperature, solvent polarity, and catalyst choice) critically impact yield. For example, sodium borohydride may reduce side products, while potassium permanganate could oxidize intermediates if not carefully controlled .
  • Data Consideration : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold recommended) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR should show distinct signals for the cyclopropyl group (δ ~1.0–1.5 ppm), cinnamyl doublet (δ ~6.5–7.5 ppm), and piperazine protons (δ ~2.5–3.5 ppm). 13C^{13}C-NMR confirms the carbonyl at ~170 ppm .
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and aromatic C-O (~1250 cm1^{-1}) are key .
  • MS : Molecular ion peak should align with the exact mass (e.g., calculated via HRMS) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodology : Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate linearity (R2^2 > 0.99) across a concentration range (e.g., 1–1000 ng/mL) and assess matrix effects using post-column infusion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodology :

  • Modifications : Vary substituents on the phenoxy or cinnamyl groups (e.g., electron-withdrawing vs. donating groups).

  • Assays : Test binding affinity to receptors (e.g., α-adrenergic or serotonin receptors) via radioligand displacement assays (IC50_{50} values). Compare with structurally similar derivatives (Table 1) .

    Table 1 : Comparative Receptor Affinities of Analogous Piperazine Derivatives

    Compoundα1_1-Receptor (nM)α2_2-Receptor (nM)Reference
    Reference Standard (Prazosin)0.2200
    Analog A (Chlorophenyl)5.3450
    Target CompoundPendingPending

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin 5-HT2A_{2A}). Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns .
  • QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate with experimental IC50_{50} values .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC50_{50} across studies)?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like ligand purity (>98% required) .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the cyclopropyl group during synthesis or storage?

  • Solution : Store the compound under inert atmosphere (N2_2) at −20°C. Avoid acidic conditions during synthesis to prevent ring-opening reactions. Monitor degradation via stability-indicating HPLC methods .

Q. How can regioselectivity challenges in piperazine functionalization be addressed?

  • Solution : Employ protecting groups (e.g., Boc for secondary amines) during coupling steps. Use DFT calculations to predict reactive sites and optimize reaction pathways .

Key Data Requirements for Publication

  • Synthetic Protocols : Detailed reagent stoichiometry, temperature, and purification steps.
  • Analytical Validation : LOD/LOQ, recovery rates, and chromatograms.
  • Biological Data : Dose-response curves, receptor subtype specificity, and cytotoxicity profiles (e.g., CC50_{50} in HepG2 cells).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.